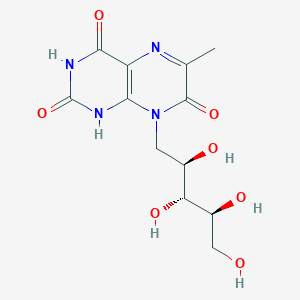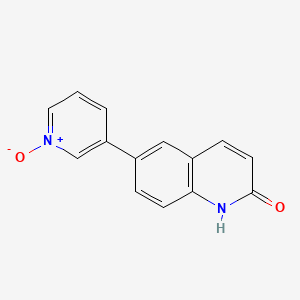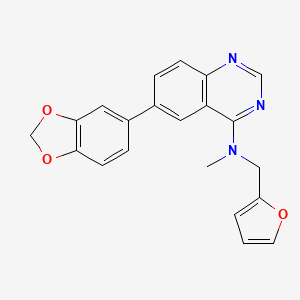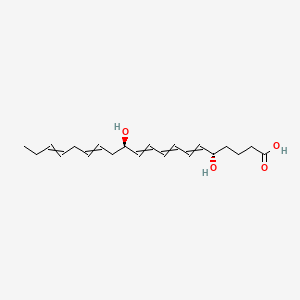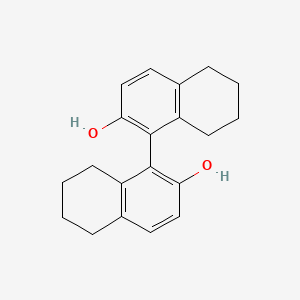![molecular formula C27H32N4O3S B1225740 3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1225740.png)
3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one is a member of piperazines.
Scientific Research Applications
Chemical Synthesis and Modification
Research into the synthesis and modification of quinazolinone derivatives, such as 3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one, has shown various methods and reactions. One study details the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization, demonstrating the potential for creating diverse derivatives of quinazolinone compounds (Kut, Onysko, & Lendel, 2020). Additionally, the transformation of 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one into various nucleophilic compounds illustrates the versatility in synthesizing quinazolinone derivatives (Markosyan et al., 2018).
Pharmacological Activity
Quinazolinone derivatives have been studied for their pharmacological activities. The compound 3−((4−(2−methoxyphenyl)piperazin−1−yl)methyl)−2,3−dihydroimidazo(1,2−c)quinazolin−5(6H)‐one (DC−015), a quinazoline derivative, was investigated for its effects on rat isolated thoracic aorta and pressor responses in spontaneously hypertensive rats, showcasing its potential in cardiovascular research (Yen et al., 1996).
Analgesic and Anti-inflammatory Activities
Several studies have focused on the analgesic and anti-inflammatory properties of quinazolinone derivatives. For instance, the synthesis and investigation of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones revealed compounds with significant analgesic and anti-inflammatory activities, demonstrating the potential of these compounds in pain and inflammation management (Alagarsamy et al., 2011). Furthermore, the synthesis and evaluation of 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones as analgesic and anti-inflammatory agents confirm the therapeutic potential of these compounds in these areas (Alagarsamy & Murugesan, 2007).
Antihistaminic Agents
The development of 4-(3-Methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as a new class of H1-antihistaminic agents highlights another significant application of quinazolinone derivatives. These compounds were found to protect animals from histamine-induced bronchospasm, indicating their potential in treating allergic reactions (Alagarsamy et al., 2009).
Antimicrobial Activity
Quinazolinone derivatives have also been studied for their antimicrobial properties. A study focusing on the antifungal activity of some quinazolinone derivatives showed promising results against various fungal strains, pointing towards their use in antifungal treatments (Shivan & Holla, 2011).
properties
Molecular Formula |
C27H32N4O3S |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
3-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C27H32N4O3S/c1-34-24-9-5-4-8-23(24)29-14-16-30(17-15-29)25(32)20-12-10-19(11-13-20)18-31-26(33)21-6-2-3-7-22(21)28-27(31)35/h2-9,19-20H,10-18H2,1H3,(H,28,35) |
InChI Key |
JPBWSFGLZWQGEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCC(CC3)CN4C(=O)C5=CC=CC=C5NC4=S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-[[5-(4-Tert-butylphenyl)-2-methoxycarbonyl-3-thiophenyl]amino]-2-oxoethyl]thio]acetic acid](/img/structure/B1225657.png)
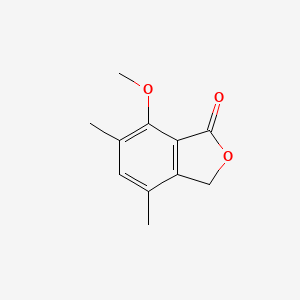
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methoxyphenyl)methylamino]propanamide](/img/structure/B1225661.png)



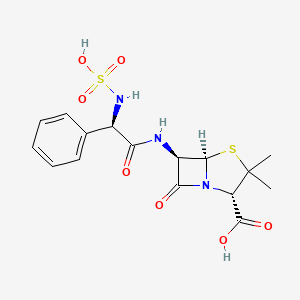
![2-[2-(Ethylamino)-2-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B1225670.png)
